1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one
Description
Properties
Molecular Formula |
C10H8F4O |
|---|---|
Molecular Weight |
220.16 g/mol |
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4O/c1-6(15)4-7-2-3-9(11)8(5-7)10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
CJLCLKGYQKOUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one
Overview
This compound is structurally characterized by a phenyl ring substituted at the 4-position with a fluorine atom and at the 3-position with a trifluoromethyl group, attached to a propan-2-one (acetyl) side chain. This compound is closely related to 1-(3-trifluoromethyl)phenyl-propan-2-one, which has been extensively studied as an intermediate in drug synthesis, notably fenfluramine.
The preparation of this ketone typically involves the transformation of substituted anilines into the corresponding ketones via diazotization and subsequent coupling reactions with enol esters such as isopropenyl acetate in the presence of copper catalysts.
Industrial Synthetic Route via Diazotization and Coupling (Copper-Catalyzed)
The most robust and industrially scalable method for preparing this compound involves the following key steps:
Step 1: Diazotization of 4-fluoro-3-(trifluoromethyl)aniline
- The aromatic amine (4-fluoro-3-(trifluoromethyl)aniline) is dissolved in aqueous hydrochloric acid and cooled to 0–10°C.
- Sodium nitrite solution is added slowly to generate the corresponding diazonium salt under controlled temperature and stirring conditions.
- Reaction conditions: 0–25°C, 30 minutes to 3 hours.
Step 2: Copper-Catalyzed Coupling with Isopropenyl Acetate
- The diazonium salt solution is added to a polar solvent mixture (water, methanol, or acetone) containing isopropenyl acetate.
- A catalytic amount of cuprous chloride (CuCl) or cupric chloride (CuCl2) is added to facilitate the coupling reaction.
- Optionally, a base such as sodium acetate or sodium bicarbonate is included to moderate pH.
- The reaction temperature is maintained between 20°C and 70°C, typically around 40–60°C, for 30 minutes to 3 hours.
- The reaction produces the target ketone as an oily product.
Step 3: Purification
- The crude ketone is purified either by vacuum distillation or by forming a bisulfite complex.
- The bisulfite complex method involves stirring the organic layer with sodium metabisulfite solution, filtering the solid complex, washing, and then alkaline hydrolysis to regenerate the pure ketone.
- Final yields reported range from approximately 40% to 60%, depending on scale and conditions.
Reaction Scheme Summary
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 4-fluoro-3-(trifluoromethyl)aniline, HCl (30–37%), NaNO2, 0–10°C | Diazotization to form diazonium salt | Temperature control critical to prevent decomposition |
| 2 | Diazonium salt, isopropenyl acetate, CuCl catalyst (0.01–0.20 mol equiv), base (NaOAc or NaHCO3), polar solvent (H2O/MeOH/acetone), 40–60°C | Coupling to form ketone | Cu catalyst essential for high yield |
| 3 | Sodium metabisulfite, filtration, alkaline hydrolysis or vacuum distillation | Purification of ketone | Bisulfite complex improves purity |
Detailed Experimental Conditions and Yields
| Parameter | Value/Range | Comments |
|---|---|---|
| Molar ratio aniline : NaNO2 | 1 : 1–2 | Ensures complete diazotization |
| Hydrochloric acid concentration | 30–37% w/w | Provides acidic medium for diazotization |
| Cuprous chloride catalyst loading | 0.01–0.2 molar equivalents | Catalytic amount |
| Base (sodium acetate or bicarbonate) | 0–3 molar equivalents | Controls pH, improves yield |
| Solvent system | Water/methanol or water/acetone mixtures | Polar solvents facilitate reaction |
| Reaction temperature | 20–70°C (optimum ~40–60°C) | Temperature affects reaction rate and yield |
| Reaction time | 0.5–3 hours | Sufficient for complete coupling |
| Purification | Vacuum distillation at 10 mm Hg, 98–102°C or bisulfite complex formation | Removes impurities, isolates pure ketone |
| Yield (%) | 40–60% | Based on starting aniline |
Mechanistic Insights
- The diazotization step converts the aromatic amine into a diazonium salt, a highly reactive intermediate.
- The copper catalyst mediates the coupling of the diazonium salt with isopropenyl acetate, which acts as an enol ester, resulting in the formation of the aryl ketone.
- The base present neutralizes the acid formed and stabilizes intermediates.
- The bisulfite complex formation is a classical purification technique for aromatic ketones, allowing selective crystallization and removal of side products.
Comparative Notes on Alternative Methods
- Older syntheses of similar ketones used 3-trifluoromethylphenylacetonitrile or the corresponding alcohol as starting materials, but these routes are less economical and industrially viable due to cost and availability.
- The diazotization/copper-catalyzed coupling route starting from substituted anilines is preferred for scale-up and cost-effectiveness.
Summary Table of Key Literature Sources
| Source | Year | Method Summary | Yield | Notes |
|---|---|---|---|---|
| CA Patent 2205694A1 | 1997 | Diazotization of m-trifluoromethylaniline, CuCl catalysis with isopropenyl acetate, bisulfite purification | ~59% | Detailed industrial process |
| EP Patent 0810195A1 | 1997 | Similar diazotization and coupling process with sodium bicarbonate base | ~42% | Emphasizes industrial scalability |
| PubChem Database | 2025 | Compound data, no preparation details | N/A | Structural information |
Chemical Reactions Analysis
1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.
Biology: The compound’s unique chemical properties make it a valuable tool in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting central nervous system disorders and inflammatory diseases.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability
Mechanism of Action
The mechanism of action of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3-(Trifluoromethyl)phenyl)propan-2-one
- Structure : Lacks the 4-fluoro substituent, retaining only the 3-CF₃ group.
- Synthesis : Produced via acetic anhydride-mediated cyclization of 2-(3-(trifluoromethyl)phenyl)acetic acid, followed by reductive amination to yield fenfluramine .
- Applications : Key intermediate in fenfluramine synthesis, an anti-epileptic drug.
Brominated Analogs (e.g., 1-[2-Bromo-4-(trifluoromethyl)phenyl]propan-2-one)
- Structure : Bromine replaces fluorine at various positions (e.g., 2-Br, 4-Br) alongside the 3-CF₃ group.
- Properties : Bromine’s larger atomic radius and lower electronegativity compared to fluorine introduce steric hindrance and moderate electron-withdrawing effects. This alters solubility and reactivity in cross-coupling reactions .
- Status : Several brominated derivatives (e.g., CAS 636599-16-1) are discontinued, likely due to challenges in synthesis or instability .
Sulfoxonium Ylides (e.g., 1-(Dimethyl(oxo)-λ⁶-sulfaneylidene)-1-(4-(trifluoromethyl)phenyl)propan-2-one)
- Structure : Features a sulfoxonium ylide group (-S(O)(Me)₂) instead of the ketone oxygen, with a 4-CF₃ substituent.
- Synthesis : Prepared via palladium-catalyzed coupling, achieving high yields (86%) under optimized conditions .
- Reactivity : The sulfoxonium ylide enhances electrophilicity at the α-carbon, enabling unique reactivity in C–H functionalization reactions, unlike the ketone-based target compound .
Imidazolidine-2,4-dione Derivatives (e.g., 1-Ethyl-3-[4-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethylimidazolidine-2,4-dione)
- Structure : Incorporates the 4-fluoro-3-CF₃-phenyl group into a heterocyclic scaffold.
- Applications : Exhibits antischistosomal activity, highlighting the pharmacological relevance of the 4-fluoro-3-CF₃ substituent in bioactive molecules .
- Synthesis : Requires NaH as a base and iodinated reagents in polar aprotic solvents (e.g., DMF), contrasting with the simpler ketone synthesis routes .
Comparative Data Table
*Yield inferred from fenfluramine synthesis methods. †Exact molecular weight varies by substituents.
Key Findings and Implications
Substituent Effects: The 4-fluoro group in this compound enhances electron withdrawal, increasing reactivity toward nucleophilic attacks compared to non-fluorinated analogs .
Synthetic Challenges : Brominated derivatives face discontinuation due to stability issues, whereas sulfoxonium ylides require specialized catalysts, highlighting the balance between reactivity and practicality .
Biological Activity
1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one is a compound of interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a fluorinated phenyl moiety. These characteristics enhance its biological activity and potential applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F4O, with a molecular weight of approximately 238.17 g/mol. The presence of fluorinated groups contributes to its lipophilicity and biological reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity to these targets, potentially influencing enzyme kinetics and receptor-mediated signaling pathways.
Enzyme Inhibition Studies
Research indicates that compounds containing trifluoromethyl groups can significantly enhance their inhibitory effects on enzymes. For instance, studies have shown that similar compounds exhibit increased potency in inhibiting serotonin uptake and other monoamine transporters when compared to non-fluorinated analogs .
| Compound | Target Enzyme | IC50 Value (nM) | Reference |
|---|---|---|---|
| This compound | MAO-B | 26 | |
| Fluoxetine (similar structure) | SERT | 21 | |
| Trifluoromethyl derivative | Reverse Transcriptase | Lowered pKa |
Case Studies
- Serotonin Transporter Inhibition : A study demonstrated that the introduction of a trifluoromethyl group at the para position of the phenolic ring significantly increased the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated counterparts . This suggests that this compound may exhibit similar enhanced activity.
- Monoamine Oxidase Inhibition : Another investigation revealed that derivatives with electron-withdrawing groups like fluorine showed strong inhibitory activity against MAO-B, indicating that compounds like this compound could be effective in treating conditions related to monoamine dysregulation .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely uncharacterized; however, it is anticipated that the lipophilic nature due to fluorination may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Q & A
Q. Table 1. Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | 2.3 ppm (s, 3H) | COCH₃ group |
| ¹⁹F NMR | -60 ppm (CF₃) | Electron-withdrawing effect |
| IR | 1700 cm⁻¹ | Ketone C=O stretch |
Q. Table 2. Synthetic Route Comparison
| Method | Yield (%) | Purity (HPLC) | Limitations |
|---|---|---|---|
| Friedel-Crafts | 75 | 98% | Moisture-sensitive |
| Hydrolysis-Reductive Amination | 85 | 95% | Multi-step |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
